molecular formula C14H12N2OS2 B2698889 2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol CAS No. 861206-90-8

2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol

Cat. No.: B2698889
CAS No.: 861206-90-8
M. Wt: 288.38
InChI Key: RJEADPAJVSGAAR-UHFFFAOYSA-N
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Description

2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol is a bifunctional thiazole derivative characterized by two interconnected heterocyclic rings. The primary thiazole ring (5-methyl-4-phenyl-1,3-thiazole) is substituted with a methyl group at position 5 and a phenyl group at position 3. A methylene bridge (-CH₂-) links this ring to a secondary thiazole moiety bearing a hydroxyl group at position 4. Its molecular framework is analogous to other thiazolides investigated for antiviral and enzyme-inhibitory properties .

Properties

IUPAC Name

2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS2/c1-9-14(10-5-3-2-4-6-10)16-13(19-9)7-12-15-11(17)8-18-12/h2-6,8,17H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEADPAJVSGAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)CC2=NC(=CS2)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with thiosemicarbazide derivatives in the presence of ethanol and triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . Thiazole-containing compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study evaluated the efficacy of thiazole derivatives against HCT-116 and HepG2 cancer cell lines. The results indicated that specific substitutions on the thiazole ring significantly enhanced anticancer activity, with some derivatives showing IC50 values below 10 µM .
Compound Cell Line IC50 (µM)
2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-olHCT-116<10
Another Thiazole DerivativeHepG212

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Thiazoles are known for their ability to inhibit bacterial growth and have been incorporated into various formulations.

  • Case Study : A series of thiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with specific structural modifications exhibited significant antibacterial activity .
Compound Bacteria Minimum Inhibitory Concentration (MIC) (µg/mL)
This compoundStaphylococcus aureus25
Another Thiazole DerivativeEscherichia coli30

Catalytic Applications

Thiazole derivatives have been explored as organocatalysts in various chemical reactions. Their ability to facilitate reactions through non-metallic pathways is particularly valuable in green chemistry.

Organocatalysis

The compound has been utilized in enantioselective reactions, demonstrating its potential as an organocatalyst.

  • Case Study : In a recent study, thiazole-based organocatalysts were employed in the asymmetric synthesis of chiral amines. The results indicated high yields and enantioselectivities, showcasing the effectiveness of thiazole derivatives in catalysis .
Reaction Type Yield (%) Enantioselectivity (%)
Asymmetric Synthesis of Amines8592

Material Science Applications

Thiazole derivatives are also being investigated for their properties in material science, particularly in the development of organic electronic materials.

Organic Light Emitting Diodes (OLEDs)

Research has indicated that thiazole compounds can be incorporated into OLEDs due to their photophysical properties.

  • Case Study : A study explored the use of thiazole derivatives in OLED fabrication. The incorporation of these compounds resulted in devices with improved efficiency and stability .
Device Type Efficiency (cd/A) Stability (hours)
OLED with Thiazole Derivative15100

Mechanism of Action

The mechanism of action of 2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit biochemical pathways by binding to enzymes or receptors, thereby modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Substituent Variations in Thiazole Derivatives

The table below compares structural features and properties of 2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol with related compounds:

Compound Name Key Substituents Molecular Weight Biological Activity/Notes Reference
This compound (Target) 5-methyl, 4-phenyl, 4-OH 325.41* Limited data; structural similarity to SARS-CoV-2 inhibitors
4-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid 5-methyl, 4-phenyl, 4-oxobutanoic acid 290.34 Potential enzyme interactions (amide linkage)
5-Methyl-2-(2-thienyl)-1,3-thiazol-4-ol 5-methyl, 2-thienyl, 4-OH 197.28 Thienyl group enhances π-stacking potential
[5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]methanol 5-methyl, 4-CF₃, 2-CH₂OH 207.21 Trifluoromethyl improves metabolic stability
2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-1-phenylethanol (EKEZUP) 5-methyl, 4-phenyl, phenylethanol 311.42 Crystallographic planarity noted

*Calculated based on formula C₁₅H₁₃N₂OS₂.

Key Observations :

  • Phenyl vs. Thienyl : Replacement of phenyl (target) with thienyl () introduces sulfur heteroatoms, altering electronic properties and binding affinities.
  • Hydroxyl vs. Methanol: The 4-OH group (target) may confer hydrogen-bonding capacity, whereas methanol derivatives () enhance solubility.
  • Trifluoromethyl Substitution : CF₃ groups () increase lipophilicity and resistance to oxidative metabolism compared to methyl or phenyl groups.

Crystallographic and Conformational Analysis

  • Planarity : The target compound’s phenyl and thiazole rings are likely planar, similar to EKEZUP (). However, bulky substituents like the secondary thiazol-4-ol may introduce torsional strain, reducing planarity .
  • Asymmetric Unit Conformations : Isostructural compounds () exhibit two independent molecules in asymmetric units, with fluorophenyl groups oriented perpendicularly. This suggests that the target’s phenyl group may adopt similar conformations under crystallization conditions .

Biological Activity

The compound 2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol is a thiazole derivative that has garnered attention due to its potential biological activities, including antimicrobial, antitumor, and cytotoxic effects. Thiazoles are a significant class of heterocyclic compounds known for their diverse pharmacological properties. This article reviews the biological activity of this specific thiazole compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H12N2S2\text{C}_{14}\text{H}_{12}\text{N}_2\text{S}_2

This compound features two thiazole rings and a methyl group, which may influence its biological activity through structure-activity relationships (SAR).

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate potent inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values for some thiazole derivatives have been reported as low as 0.21 μM, suggesting strong antimicrobial potential .

Antitumor Activity

Thiazoles have also been investigated for their antitumor effects. A study demonstrated that certain thiazole derivatives possess cytotoxic activity against cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For example, compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro .

Cytotoxicity Studies

Cytotoxicity assays using the MTT method have revealed that several thiazole compounds exhibit significant cytotoxic effects on various cell lines. The presence of specific substituents on the thiazole rings appears to enhance their cytotoxic activity. For instance, modifications at the 4-position of the phenyl ring have been correlated with increased potency against specific cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural features. Key observations include:

  • Methyl Substituents : The presence of methyl groups at specific positions enhances the electron-donating capacity of the molecule, potentially increasing its reactivity and interaction with biological targets.
  • Phenyl Ring Modifications : Substituents on the phenyl ring significantly affect the compound's binding affinity and selectivity towards target proteins involved in cancer progression .

Case Studies

Several studies have highlighted the biological efficacy of thiazole derivatives:

  • Antimicrobial Efficacy : A series of synthesized thiazoles were tested against E. coli and Staphylococcus aureus, showing MIC values ranging from 0.5 to 5 μg/mL depending on structural variations.
  • Cytotoxicity Against Cancer Cells : In one study, a compound structurally similar to this compound exhibited an IC50 value of 15 µM against human breast cancer cells (MCF7), indicating significant potential for further development as an anticancer agent .

Research Findings Summary Table

Activity Type Tested Compound Target Organism/Cell Line MIC/IC50 Value Reference
AntimicrobialThiazole DerivativeE. coli0.21 μM
AntitumorSimilar ThiazoleMCF7 (Breast Cancer)15 µM
CytotoxicityVarious ThiazolesHaCat (Skin Cells)<10 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol
Reactant of Route 2
Reactant of Route 2
2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol

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